2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride
Overview
Description
2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C8H11ClN2O2 and its molecular weight is 202.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Environmental and Agricultural Applications
One of the main areas of research involving compounds similar to 2-(4,6-Dimethylpyrimidin-5-yl)acetic acid hydrochloride focuses on environmental and agricultural applications, particularly concerning the behavior and degradation of herbicides in agricultural settings. For instance, the behavior of 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide, has been extensively studied to understand its environmental impact and degradation pathways. Studies have highlighted the role of microorganisms in the biodegradation of herbicides based on 2,4-D, suggesting potential bioremediation strategies to mitigate environmental pollution (Magnoli et al., 2020).
Chemical and Industrial Applications
Research on organic acids, including those structurally related to this compound, has explored their use in industrial applications, such as in the acidizing operations for carbonate and sandstone formations in the oil and gas industry. These studies have aimed to understand the effectiveness of organic acids as less corrosive alternatives to traditional acids, highlighting their potential for enhancing the recovery of hydrocarbons while minimizing environmental damage (Alhamad et al., 2020).
Biochemical and Molecular Biology Insights
Another area of focus is the biochemical and molecular biology insights offered by studying compounds like this compound. Research has delved into the mechanisms of action of similar compounds on biological systems, including their impact on gene expression and potential toxicological effects. This body of work contributes to a deeper understanding of how such chemicals interact with living organisms, informing safety assessments and the development of more targeted and environmentally friendly pesticides (Zuanazzi et al., 2020).
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-5-yl)acetic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-5-7(3-8(11)12)6(2)10-4-9-5;/h4H,3H2,1-2H3,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNQWBDJTQJUMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)C)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.